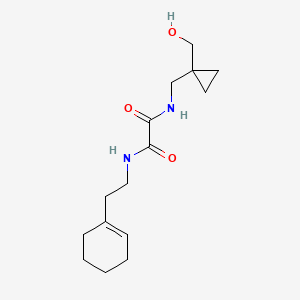

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, which introduces a partially unsaturated cyclohexene ring. This moiety may confer moderate lipophilicity and conformational flexibility.

- N2-substituent: A (1-(hydroxymethyl)cyclopropyl)methyl group, combining a strained cyclopropane ring with a hydroxymethyl side chain. This structure likely enhances solubility compared to purely aromatic substituents while retaining metabolic stability due to the cyclopropane’s resistance to ring-opening under physiological conditions.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c18-11-15(7-8-15)10-17-14(20)13(19)16-9-6-12-4-2-1-3-5-12/h4,18H,1-3,5-11H2,(H,16,19)(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGJFPHQRGNMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a cyclohexene moiety and an oxalamide functional group, suggests a diverse range of biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on existing research findings, case studies, and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 293.39 g/mol. The compound features:

- Cyclohexene ring : Contributes to its reactivity and interaction with biological systems.

- Oxalamide group : Known for forming hydrogen bonds which can influence binding affinity to biological targets.

Synthesis

The synthesis typically involves several steps:

- Formation of the cyclohexene derivative : Starting from cyclohexene, an ethyl group is introduced via alkylation.

- Preparation of hydroxymethyl cyclopropyl derivative : Functionalization of cyclopropane to introduce the hydroxymethyl group.

- Oxalamide formation : Reaction of the cyclohexene and hydroxymethyl derivatives with oxalyl chloride.

Antimicrobial Properties

Research indicates that oxalamides exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

Several studies have investigated the anticancer potential of oxalamides, with findings suggesting that they can induce apoptosis in cancer cells. The specific mechanism often involves:

- Alkylation of DNA : Similar to other alkylating agents, leading to cell cycle arrest and subsequent apoptosis.

- Inhibition of tumor growth : Demonstrated in various in vitro models, particularly against leukemia and solid tumors.

Case Studies

- Study on Anticancer Effects :

- Antimicrobial Efficacy :

- Research highlighted the antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in developing new antibiotics.

The biological activity is largely attributed to the oxalamide functionality, which allows for interactions at a molecular level:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : It could also interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamides are a versatile class of compounds with diverse applications, ranging from antiviral agents to umami flavor enhancers. Below is a detailed comparison of the target compound with structurally or functionally related oxalamides:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Observations :

Substituent-Driven Activity: The target compound’s aliphatic cyclohexene and cyclopropane substituents contrast with the aromatic (e.g., dimethoxybenzyl) or heterocyclic (e.g., pyridyl) groups in flavoring agents like S334. Antiviral oxalamides (e.g., Compound 13) often incorporate thiazole or piperidine rings for target binding , which the target lacks.

Metabolic Stability :

- Oxalamides with aromatic N1-substituents (e.g., S336) resist amide hydrolysis in hepatocytes , likely due to steric hindrance. The target’s cyclopropane may similarly impede enzymatic degradation.

Safety Profiles: Flavoring oxalamides exhibit high NOELs (100 mg/kg bw/day) with extreme margins of safety (>500 million) due to low exposure levels . The target compound’s safety remains unstudied but could mirror this trend if used in flavor applications.

Physicochemical Properties: The hydroxymethyl group in the target compound may improve aqueous solubility compared to analogs like S336, which rely on methoxy/pyridyl groups for solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.